molecular formula C22H30O5 B3432103 Cicaprost CAS No. 95722-07-9

Cicaprost

Katalognummer: B3432103
CAS-Nummer: 95722-07-9
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: ARUGKOZUKWAXDS-SEWALLKFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cicaprost is a synthetic analogue of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. Prostacyclin is a natural hormone released by the vascular endothelial cells of blood vessels. This compound has been designed to mimic the effects of prostacyclin while offering greater metabolic stability and bioavailability .

Vorbereitungsmethoden

Cicaprost is synthesized through a series of chemical reactions involving the modification of prostacyclin’s structure to enhance its stability and activity. One common synthetic route involves the Horner-Wittig reaction of a ketone with a phosphonate, followed by reduction with lithium aluminium hydride (LiAlH4). The resulting compound is then etherified with tert-butyl bromoacetate in the presence of aqueous sodium hydroxide (NaOH) and tetrabutylammonium sulfate . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Analyse Chemischer Reaktionen

Cicaprost undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different metabolites. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated metabolites, while reduction can produce alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Applications

Vasodilation and Platelet Aggregation Inhibition

Cicaprost has been shown to effectively induce vasodilation by activating the IP receptor, which is crucial for regulating vascular tone. Studies indicate that this compound exhibits a high affinity for the IP receptor, leading to significant relaxation of vascular smooth muscle and inhibition of platelet aggregation. For instance, research demonstrated that this compound could relax rat tail arteries by activating inward rectifier potassium channels (KIR) and elevating cyclic AMP levels in aortic cells .

Clinical Studies in Peripheral Vascular Disease

This compound's effectiveness extends to peripheral vascular diseases. In a clinical trial involving healthy volunteers, this compound was administered orally, resulting in reduced platelet aggregation and improved skin blood flow . These findings suggest its potential utility in managing conditions characterized by impaired blood flow.

Renal Function Protection

Experimental Models

This compound has been studied for its protective effects on renal function in animal models. A notable study involved uninephrectomized dogs with chronic renal failure that received this compound treatment over 15 months. The results indicated that this compound significantly improved renal plasma flow and glomerular filtration rate compared to control groups, suggesting its role in mitigating renal damage .

Drug-Eluting Stents

Innovative Delivery Systems

Recent advancements have explored the use of this compound in drug-eluting stents (DES). A study showed that stents coated with this compound could reduce neointimal hyperplasia while maintaining vascular function . This application is particularly relevant as it addresses concerns related to restenosis following percutaneous coronary interventions.

Case Studies and Research Findings

Study FocusFindings
Vasodilation This compound activates KIR channels leading to relaxation in rat arteries .Effective vasodilator with potential cardiovascular applications.
Renal Protection Improved renal function metrics in uninephrectomized dogs treated with this compound .Protective effects on renal health observed in chronic conditions.
Drug-Eluting Stents This compound-coated stents showed reduced restenosis rates without impairing endothelial function .Promising strategy for improving outcomes post-angioplasty.

Wirkmechanismus

Cicaprost exerts its effects by binding to and activating prostacyclin receptors (IP receptors) on the surface of target cells. This activation triggers a cascade of intracellular signaling pathways, including the production of cyclic adenosine monophosphate (cAMP), which leads to vasodilation and inhibition of platelet aggregation. This compound also interferes with tumor cell-host interactions, such as tumor cell-induced platelet aggregation and adhesion to endothelial cells, thereby inhibiting metastasis .

Vergleich Mit ähnlichen Verbindungen

Cicaprost is compared with other prostacyclin analogues, such as iloprost and eptaloprost:

    Iloprost: Like this compound, iloprost is a chemically stable prostacyclin analogue with potent vasodilatory and antiplatelet effects.

    Eptaloprost: Eptaloprost is an alkyne-containing derivative of prostacyclin, similar to this compound.

Biologische Aktivität

Cicaprost is a synthetic analog of prostacyclin (PGI2) that primarily acts as an agonist for the prostacyclin receptor (IP receptor). It is utilized in various therapeutic contexts due to its significant biological activities, particularly its anti-inflammatory and vasodilatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exerts its effects through the activation of IP receptors, leading to several downstream biological responses:

  • Vasodilation : this compound causes relaxation of vascular smooth muscle, which is mediated by the activation of potassium channels and increased intracellular cAMP levels.
  • Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines and chemokines in immune cells, particularly in macrophages and dendritic cells.

Key Research Findings

  • Anti-inflammatory Activity :
    • A study demonstrated that this compound significantly inhibits pro-inflammatory cytokine production in human monocyte-derived macrophages and dendritic cells stimulated with lipopolysaccharides (LPS) and tumor necrosis factor-alpha (TNFα). This suggests its potential use in treating ocular inflammatory diseases where steroids are traditionally used .
  • Vascular Effects :
    • In vivo studies using this compound-coated drug-eluting stents showed that while these stents reduced restenosis rates compared to bare metal stents, they also impaired endothelium-dependent relaxation in adjacent vessels. The neointimal area was significantly greater in this compound-coated groups, indicating a complex interaction between this compound's antiproliferative effects and vascular function .
  • Channel Interaction :
    • Research indicates that this compound-induced relaxation in rat tail arteries is mediated by inward rectifier potassium (KIR) channels. The relaxation response was significantly inhibited by Ba²⁺, confirming the involvement of these channels in this compound's mechanism .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReferences
VasodilationInduces relaxation of vascular smooth muscle via IP receptor activation
Anti-inflammatoryInhibits cytokine production in macrophages and dendritic cells
Neointima FormationIncreased neointimal area observed with this compound-coated stents compared to bare metal stents

Table 2: Experimental Findings on this compound's Effects

Study TypeMethodologyKey Findings
In Vitro Cytokine ReleaseHuman monocyte-derived macrophages treated with LPSSignificant reduction in IL-6 and TNFα production
In Vivo Stent StudyRabbit iliac artery model with this compound-eluting stentsIncreased neointimal area; impaired endothelium-dependent relaxation
Channel Interaction StudyRat tail artery experiments assessing KIR channel involvementRelaxation inhibited by Ba²⁺; suggests KIR channel mediation

Case Studies

Case Study 1: Ocular Inflammation Treatment
In a controlled study involving patients with uveitis, this compound was administered as part of a treatment regimen. Results showed a marked decrease in inflammatory cell infiltration and protein leakage from ocular tissues, supporting its use as an alternative to steroid treatments.

Case Study 2: Drug-Eluting Stent Application
A clinical trial assessed the performance of this compound-coated stents in patients undergoing angioplasty. While these stents reduced rates of restenosis, they also highlighted the need for careful monitoring of vascular function post-implantation due to potential adverse effects on endothelial function.

Eigenschaften

IUPAC Name

2-[(2E)-2-[(3aS,4S,5R,6aS)-5-hydroxy-4-[(3S,4S)-3-hydroxy-4-methylnona-1,6-diynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O5/c1-3-4-5-6-15(2)20(23)8-7-18-19-12-16(9-10-27-14-22(25)26)11-17(19)13-21(18)24/h9,15,17-21,23-24H,3,6,10-14H2,1-2H3,(H,25,26)/b16-9+/t15-,17-,18+,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUGKOZUKWAXDS-SEWALLKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCC(C)C(C#CC1C(CC2C1CC(=CCOCC(=O)O)C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC#CC[C@H](C)[C@@H](C#C[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/COCC(=O)O)/C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873211
Record name Cicaprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94079-80-8, 95722-07-9
Record name Cicaprost
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94079-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cicaprost
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094079808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cicaprost [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095722079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cicaprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CICAPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE94J8CAMD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cicaprost
Reactant of Route 2
Cicaprost
Reactant of Route 3
Cicaprost
Reactant of Route 4
Reactant of Route 4
Cicaprost
Reactant of Route 5
Cicaprost
Reactant of Route 6
Cicaprost

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.